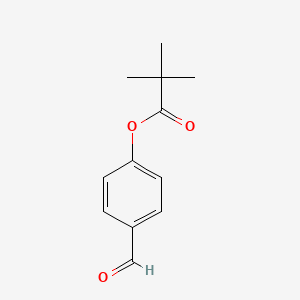
(4-formylphenyl) 2,2-dimethylpropanoate
描述
(4-Formylphenyl) 2,2-dimethylpropanoate (CAS: 95592-67-9) is an organic ester characterized by a phenyl ring substituted with a formyl group (–CHO) at the para position and a 2,2-dimethylpropanoate (pivaloyl) ester group. Its IUPAC name is 4-formylphenyl pivalate, and it is alternatively referred to as 4-(pivaloyloxy)benzaldehyde . The compound combines the reactivity of the formyl group with the steric bulk and stability of the pivalate moiety, making it a versatile intermediate in organic synthesis, particularly for preparing Schiff bases or polymer precursors.
属性
CAS 编号 |
95592-67-9 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
(4-formylphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 |
InChI 键 |
MQMLDVBCIFRXET-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C=O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-formylphenyl) 2,2-dimethylpropanoate typically involves the esterification of 4-hydroxybenzaldehyde with pivalic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: (4-formylphenyl) 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pivaloyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 4-(Pivaloyloxy)benzoic acid.
Reduction: 4-(Pivaloyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
(4-formylphenyl) 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-formylphenyl) 2,2-dimethylpropanoate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pivaloyloxy group can enhance the compound’s stability and lipophilicity, facilitating its transport across cell membranes.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with (4-formylphenyl) 2,2-dimethylpropanoate, differing primarily in substituents or backbone modifications:
Key Observations:
Functional Group Diversity: The formyl group in this compound enables nucleophilic addition reactions (e.g., condensation with amines), a feature absent in non-aldehyde analogues like 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate . Chlorine and hydroxyl groups in 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate facilitate further substitution or polymerization but reduce stability compared to the inert pivalate group .
In contrast, bisphenol derivatives (e.g., 4,4'-(propane-2,2-diyl)diphenol) exhibit enhanced thermal stability due to rigid backbones .
Notes:
- The 62% yield for 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate highlights the efficiency of its multigram-scale synthesis . However, the absence of yield data for the target compound limits direct comparison.
- The use of sodium carbonate in dioxane for hydrolysis may contrast with the milder conditions required for aldehyde-containing esters to prevent side reactions.
Physicochemical Properties
Limited data are available for this compound, but inferences can be drawn from analogues:
- Boiling Point: 3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate boils at 70°C under reduced pressure (40 Pa) , whereas the target compound’s higher molecular weight and polarity suggest a higher boiling point.
- Solubility: The formyl group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar bisphenol derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


